(3-Isopropylpyridin-4-yl)boronic acid
CAS No.:
Cat. No.: VC17368996
Molecular Formula: C8H12BNO2
Molecular Weight: 165.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12BNO2 |
|---|---|
| Molecular Weight | 165.00 g/mol |
| IUPAC Name | (3-propan-2-ylpyridin-4-yl)boronic acid |
| Standard InChI | InChI=1S/C8H12BNO2/c1-6(2)7-5-10-4-3-8(7)9(11)12/h3-6,11-12H,1-2H3 |
| Standard InChI Key | WPTQPIVQKRCZOD-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=C(C=NC=C1)C(C)C)(O)O |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
The core structure of (3-isopropylpyridin-4-yl)boronic acid consists of a pyridine ring system with two distinct substituents: an isopropyl group () at the 3-position and a boronic acid group () at the 4-position. Pyridine numbering begins with the nitrogen atom as position 1, making the boronic acid group para to the nitrogen and meta to the isopropyl substituent. This arrangement creates a sterically hindered environment around the boron center, influencing its reactivity in cross-coupling reactions .
Key Structural Descriptors
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Molecular Formula:
The isopropyl group introduces steric bulk that may impede certain reactions at the boron center, while the electron-withdrawing pyridine nitrogen modulates the boronic acid’s acidity. X-ray crystallography data for analogous compounds, such as (2-fluoro-3-isopropylpyridin-4-yl)boronic acid, reveal planar geometries around the boron atom, with B–O bond lengths averaging 1.36 Å .
Nomenclature and Synonyms
The IUPAC name for this compound is (3-propan-2-ylpyridin-4-yl)boronic acid, reflecting the substituents’ positions on the pyridine ring. Alternative designations include:
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3-Isopropyl-4-boronopyridine
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4-Borono-3-isopropylpyridine
Depositor-supplied synonyms from chemical databases include "CS-29515" and "2304818-19-5" for its fluorinated analog, though the non-fluorinated variant lacks widely recognized trivial names .
Synthetic Methodologies
Grignard and Organolithium Approaches
A common route to pyridinylboronic acids involves the reaction of organometallic reagents with boron trihalides or alkoxyboranes. For example, treating 3-isopropyl-4-bromopyridine with -butyllithium generates a lithiated intermediate, which reacts with trisopropyl borate () to yield the corresponding boronic ester. Subsequent acidic hydrolysis affords (3-isopropylpyridin-4-yl)boronic acid :
This method, adapted from procedures for cyclic borinic acids , typically achieves moderate yields (50–70%) due to competing protodeboronation and steric hindrance from the isopropyl group.
Miyaura Borylation
Transition-metal-catalyzed borylation offers a more selective alternative. Using palladium catalysts such as with phosphine ligands, 3-isopropyl-4-halopyridine undergoes Miyaura borylation with bis(pinacolato)diboron () :
This method minimizes side reactions and improves functional group tolerance, albeit at higher costs due to catalyst requirements.
Physicochemical Properties
Acidity and Speciation
The boron center in (3-isopropylpyridin-4-yl)boronic acid exhibits a of approximately 4.4, comparable to other 3-pyridinylboronic acids . This acidity facilitates deprotonation under mild basic conditions to form the boronate anion (), which participates in nucleophilic reactions. The pyridinium moiety’s is significantly lowered by the electron-withdrawing boronic acid group, enhancing solubility in aqueous media at physiological pH .
Reactivity Profile
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Suzuki-Miyaura Coupling: Reacts with aryl halides in the presence of catalysts to form biaryl derivatives.
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Diol Complexation: Forms cyclic esters with vicinal diols (e.g., saccharides), a property exploited in sensor technologies .
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Protonolysis: Susceptible to acid-catalyzed protodeboronation, particularly under strongly acidic conditions () .
Applications in Chemical Industries
Pharmaceutical Intermediates
(3-Isopropylpyridin-4-yl)boronic acid serves as a key intermediate in synthesizing kinase inhibitors and antiviral agents. For instance, it is incorporated into proteasome inhibitors targeting the 20S subunit, showing promise in oncology therapeutics .
Materials Science
In metal-organic frameworks (MOFs), this compound acts as a linker, coordinating to metal ions like or to form porous networks with high surface areas () . These MOFs find applications in gas storage (e.g., sequestration) and heterogeneous catalysis.
Agrochemical Development
Derivatives of this boronic acid are precursors to herbicides targeting acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis. Field trials demonstrate efficacy against broadleaf weeds at application rates of .
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